Mannide monooleate

Vue d'ensemble

Description

Mannide monooleate is a lipophilic surfactant and non-ionic surface active emulsifier. It is widely used in various industrial and pharmaceutical applications, particularly as an emulsifying agent in vaccine formulations such as Freund’s incomplete adjuvant . The compound is an ester formed from mannitol and oleic acid, making it both hydrophilic and hydrophobic .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Mannide monooleate is synthesized through the esterification of mannitol with oleic acid. The reaction typically involves heating mannitol and oleic acid in the presence of an acid catalyst to facilitate the esterification process. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through processes such as distillation or chromatography to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Mannide monooleate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, including aldehydes and ketones.

Esterification and Transesterification: The compound can participate in esterification and transesterification reactions to form different esters.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis.

Esterification Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

Major Products Formed

Oxidation Products: Aldehydes and ketones.

Hydrolysis Products: Mannitol and oleic acid.

Esterification Products: Various esters depending on the reactants used.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Vaccine Adjuvants

Mannide monooleate is prominently used as an emulsifier in vaccine formulations. It is a key component in Montanide ISA51, a water-in-oil emulsion that enhances the immune response to vaccines. This adjuvant has been tested in both therapeutic and prophylactic vaccine trials, demonstrating its effectiveness in stimulating humoral immunity .

- Case Study: Peptide-Based Cancer Vaccines

A study evaluated the use of this compound in developing a new oil adjuvant for peptide-based cancer vaccines. The results indicated that the adjuvant significantly improved the immune response compared to traditional formulations . The stability of emulsions containing this compound was observed for at least three days post-injection, indicating its potential for long-term efficacy in vaccine delivery.

1.2 Emulsification Properties

This compound serves as an effective emulsifier for various pharmaceutical formulations, including those containing hydrophobic drugs. Its ability to stabilize emulsions allows for improved bioavailability and controlled release of active ingredients .

Food Technology Applications

2.1 Food Emulsifiers

In the food industry, this compound is utilized as an emulsifier to improve texture and stability in various products. It helps maintain the homogeneity of oil-water mixtures, which is crucial for products like dressings, sauces, and margarine.

- Technical Benefits

- Enhances mouthfeel and sensory attributes of food products.

- Improves shelf life by preventing phase separation.

2.2 Nutritional Supplements

This compound is also used in nutritional supplements to facilitate the absorption of fat-soluble vitamins. Its emulsifying properties ensure that these vitamins are effectively delivered within the gastrointestinal tract.

Biotechnology Applications

3.1 Drug Delivery Systems

This compound's surfactant properties are exploited in drug delivery systems, particularly for encapsulating hydrophobic drugs. This application is crucial in developing nanoparticles and liposomes that enhance drug solubility and stability.

- Research Example

A study characterized this compound's effectiveness in forming stable lipid nanoparticles for delivering therapeutic agents . The findings underscore its potential in targeted drug delivery systems.

Genetic Toxicology Studies

Research on the genetic toxicity of this compound indicates that it does not exhibit mutagenic properties when tested using the Ames test methodology . This safety profile supports its continued use in both food and pharmaceutical applications.

Data Summary Table

| Application Area | Specific Use Case | Findings/Benefits |

|---|---|---|

| Pharmaceutical | Vaccine adjuvant (Montanide ISA51) | Enhances immune response; stable emulsions post-injection |

| Food Technology | Emulsifier in sauces and dressings | Improves texture; prevents phase separation |

| Nutritional Supplements | Facilitates absorption of fat-soluble vitamins | Enhances bioavailability |

| Biotechnology | Drug delivery systems | Effective encapsulation of hydrophobic drugs |

| Genetic Toxicology | Safety evaluation | No mutagenic effects observed |

Mécanisme D'action

Mannide monooleate exerts its effects primarily through its emulsifying properties. As an emulsifier, it stabilizes water-in-oil emulsions by reducing the surface tension between the aqueous and oily phases. This stabilization allows for the formation of stable emulsions that can enhance the delivery and efficacy of various compounds, including antigens in vaccines . The molecular targets and pathways involved include interactions with cell membranes and proteins, facilitating the uptake and prolonged release of the emulsified compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Squalene: A triterpene used in vaccine adjuvants and drug delivery systems.

Glyceryl monostearate: An emulsifier used in food and pharmaceutical formulations.

Polyoxyethylene sorbitan monooleate: Another emulsifier used in various formulations, known for its hydrophilic-lipophilic balance.

Uniqueness of Mannide Monooleate

This compound is unique due to its specific combination of mannitol and oleic acid, which provides both hydrophilic and hydrophobic properties. This dual nature makes it particularly effective in stabilizing water-in-oil emulsions, enhancing the delivery and efficacy of emulsified compounds. Its use in Freund’s incomplete adjuvant highlights its importance in vaccine formulations, distinguishing it from other emulsifiers .

Activité Biologique

Mannide monooleate, a non-ionic surfactant and emulsifier, has garnered attention in various biological applications, particularly in immunology and vaccine development. This article explores its biological activity, focusing on its role as an emulsifying agent in adjuvants, its immunological properties, and relevant research findings.

This compound is derived from oleic acid and mannose, characterized by its ability to stabilize oil-in-water emulsions. It is commonly used in formulations such as Freund's adjuvant, enhancing the efficacy of vaccines by promoting a stronger immune response.

Immunological Applications

Adjuvant Role

this compound is primarily recognized for its role in enhancing the immunogenicity of antigens. It functions by:

- Emulsifying Agents : It disperses oil into small droplets that encapsulate the antigen, facilitating a slow release at the injection site, which prolongs immune exposure .

- Stimulation of Immune Response : Studies indicate that formulations containing this compound can significantly boost cellular immune responses, making it a valuable component in vaccine development .

Case Studies and Clinical Trials

- Montanide ISA 720 : This oil-in-water adjuvant system incorporates this compound and has been evaluated in over 500 patients across various clinical trials. It has shown promise in enhancing immune responses against diseases like HIV and malaria .

- Freund's Adjuvant Studies : Research involving Freund's incomplete adjuvant, which includes this compound, demonstrated enhanced antibody production in animal models. This effect was attributed to the sustained release of antigens and the activation of local immune cells at the injection site .

Toxicological Evaluations

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically focus on:

- Bacterial Mutagenicity : this compound has been tested for potential mutagenic effects using bacterial assays. Results indicated no significant mutagenic activity, suggesting a favorable safety profile for its use in vaccines .

- Local Reactogenicity : In clinical settings, formulations containing this compound have shown minimal adverse reactions at the injection site, reinforcing its suitability as an adjuvant .

Comparative Analysis of Adjuvants Containing this compound

| Adjuvant Type | Composition | Immunological Effect | Clinical Application |

|---|---|---|---|

| Freund's Incomplete | Mineral oil + this compound | Enhanced antibody response | Research vaccines |

| Montanide ISA 720 | Squalene + this compound | Strong cellular immunity | HIV, Malaria vaccines |

| New Oil Adjuvants | Mineral oil + Sorbitan Monooleate | Improved peptide vaccination efficacy | Cancer immunotherapy |

Propriétés

Numéro CAS |

25339-93-9 |

|---|---|

Formule moléculaire |

C24H42O5 |

Poids moléculaire |

410.6 g/mol |

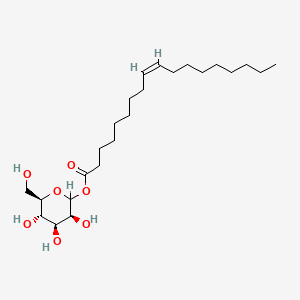

Nom IUPAC |

(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate |

InChI |

InChI=1S/C24H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h9-10,20-21,23-25H,2-8,11-19H2,1H3/b10-9- |

Clé InChI |

JDRAOGVAQOVDEB-KTKRTIGZSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)OC1COC2C1OCC2O |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O |

Densité |

1.05 at 73 °F (NTP, 1992) |

Point d'éclair |

greater than 212 °F (NTP, 1992) |

Description physique |

Mannide monooleate is a clear yellow to brown liquid. (NTP, 1992) |

Numéros CAS associés |

25339-93-9 (Parent) 9049-98-3 (Arlacel A) |

Solubilité |

50 to 100 mg/mL at 68° F (NTP, 1992) |

Synonymes |

Arlacel A mannide mono-oleate mannide monooleate MONTANIDE ISA 720 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.